DMP has been explored as a potential leveler in the electroplating process of copper filling microvias. Microvias are tiny holes drilled into printed circuit boards (PCBs) to enable electrical connections between different layers. During electroplating, copper is deposited onto the microvia walls to create electrical connections. However, the deposition process can be uneven, leading to bumps and voids in the copper filling.
A study published in the journal RSC Advances investigated the impact of DMP on microvia filling with electroplating copper from an acid cupric sulfate electrolyte. The researchers found that DMP effectively improved the leveling of the copper deposit, resulting in smoother and more uniform copper filling of the microvias. []
DMP's properties also hold promise for other potential research applications, including:
4,6-Dimethyl-2-mercaptopyrimidine is an organic compound with the molecular formula and the CAS number 22325-27-5. It appears as a colorless to light yellow liquid or solid, characterized by its mercapto functional group that imparts distinct chemical properties. This compound is a derivative of pyrimidine, a six-membered aromatic heterocyclic ring containing nitrogen atoms.
Currently, there is no scientific research readily available on the specific mechanism of action of DMP in biological systems.
Information on the safety hazards of DMP is limited. However, due to the presence of the mercapto group, it is advisable to handle DMP with care as it might exhibit similar properties to other thiol compounds, which can have unpleasant odors and may cause skin irritation [].
More research is needed to fully understand the properties and potential applications of DMP. This includes:
The biological activity of 4,6-dimethyl-2-mercaptopyrimidine has been explored in various studies. Its potential as a therapeutic agent is linked to its ability to interact with biological systems, although specific mechanisms and targets require further investigation. The compound's thiol group may contribute to antioxidant properties, which can be beneficial in mitigating oxidative stress in biological contexts.
Several synthesis methods for 4,6-dimethyl-2-mercaptopyrimidine have been reported:
4,6-Dimethyl-2-mercaptopyrimidine has notable applications in various fields:
Interaction studies have shown that 4,6-dimethyl-2-mercaptopyrimidine can form stable complexes with transition metals. Quantum chemical calculations and molecular dynamics simulations have been employed to elucidate the interaction mechanisms between this compound and metal surfaces during electroplating processes . These studies highlight its potential role in modifying surface properties at the molecular level.
Several compounds share structural characteristics with 4,6-dimethyl-2-mercaptopyrimidine. Here are a few notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 2-Mercaptopyrimidine | C4H4N2S | Simple mercapto derivative of pyrimidine |
| 4-Methyl-2-mercaptopyrimidine | C5H6N2S | Methyl substitution at position 4 |
| 5-Mercapto-1H-pyrimidine | C4H4N2S | Contains a mercapto group at position 5 |
Uniqueness of 4,6-Dimethyl-2-Mercaptopyrimidine: Unlike its counterparts, 4,6-dimethyl-2-mercaptopyrimidine features two methyl groups at positions 4 and 6, which influence its reactivity and solubility properties. This structural distinction enhances its effectiveness as a leveling agent in electroplating applications compared to simpler mercapto derivatives.
The diverse applications and unique structural features make 4,6-dimethyl-2-mercaptopyrimidine a compound of interest in both industrial and research settings. Further studies could elucidate additional biological activities and expand its utility across various scientific domains.
Irritant